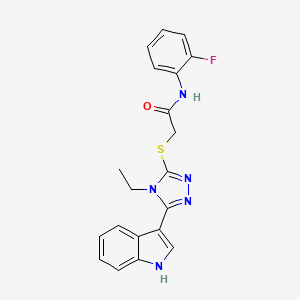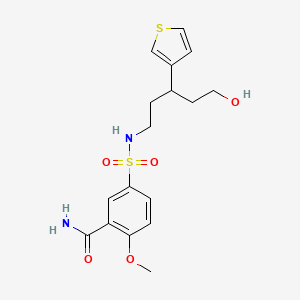
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a multistep process and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis. This compound 1 has also been found to activate certain signaling pathways that are involved in neuroprotection and metabolic regulation.
Biochemical and physiological effects:
This compound 1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell proliferation and migration, and reduce fibrosis in various tissues. This compound 1 has also been found to improve cognitive function and metabolic regulation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 is that it has shown promising results in various preclinical studies. Additionally, the synthesis method for this compound 1 has been optimized to produce high yields of pure product. However, one limitation of this compound 1 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in clinical trials. Additionally, this compound 1 may have potential applications in other therapeutic areas such as cardiovascular disease and autoimmune disorders. Further research is needed to fully understand the potential of this compound 1 as a therapeutic agent.
In conclusion, this compound, also known as this compound 1, is a novel small molecule that has shown promising results in various preclinical studies. Its synthesis method has been optimized to produce high yields of pure product. This compound 1 has potential therapeutic applications in various areas such as inflammation, cancer, fibrosis, neurodegenerative diseases, and metabolic disorders. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 involves a multistep process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-hydroxy-3-(thiophen-3-yl)pentan-1-amine to form an amide intermediate. The amide intermediate is then reacted with sulfamide to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound 1.
Scientific Research Applications
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 has been shown to have potential therapeutic applications in various preclinical studies. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound 1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound 1 has been found to have potential in the treatment of metabolic disorders such as obesity and diabetes.
Properties
IUPAC Name |
5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLNFGAGBCKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
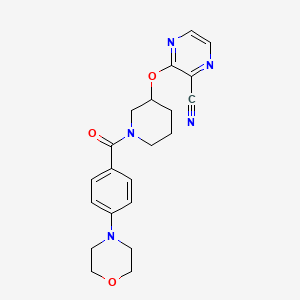
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2461978.png)
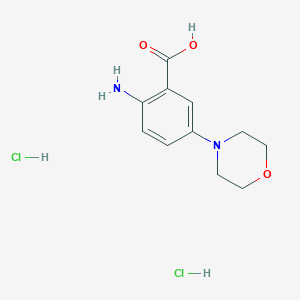
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)

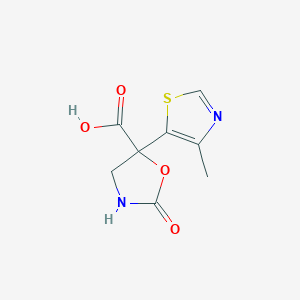
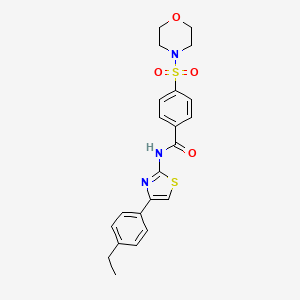

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)

